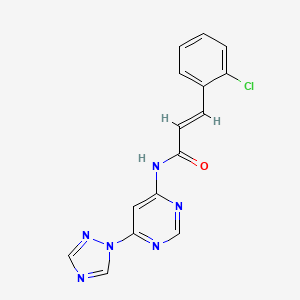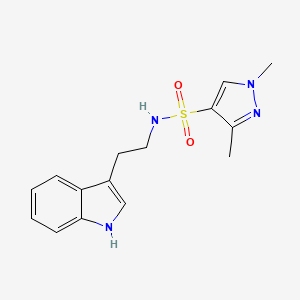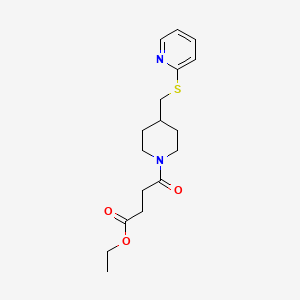![molecular formula C18H23F3N6O2S B2364973 1-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2097934-63-7](/img/structure/B2364973.png)
1-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an imidazole ring, a piperidine ring, and a pyridine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperidine is a six-membered ring with one nitrogen atom, and pyridine is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the formation of the piperidine ring, and the formation of the pyridine ring . The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups . The imidazole ring, the piperidine ring, and the pyridine ring would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the imidazole ring could potentially undergo reactions at the nitrogen atoms or the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the imidazole ring, the piperidine ring, and the pyridine ring . For example, the compound would likely be soluble in polar solvents due to the presence of the nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has explored the synthesis of sulfonamide and amide derivatives incorporating the piperazine ring and imidazole moiety, which have shown in vitro antimicrobial activity against both gram-positive and gram-negative bacteria. This indicates potential applications in developing new antimicrobial agents (Bhatt, Kant, & Singh, 2016).
Industrial Applications
A study involving heterocyclic organic compounds like imidazole and piperazine has investigated their impact on the throwing power and stability of Tin(II) solutions in electrolytic coloring of anodized aluminum. This demonstrates the compound's utility in industrial processes and materials science (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).
Insecticidal Agents
New bioactive sulfonamide thiazole derivatives incorporating the piperazine and imidazole moieties have been synthesized and evaluated for their potential use as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research suggests applications in agricultural pest control (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).
CO2 Capture
The compound has been studied in the context of CO2 absorption, particularly in semi-aqueous piperazine solutions for CO2 capture. This indicates its potential application in environmental technologies for greenhouse gas control (Yuan & Rochelle, 2019).
Cancer Research
Various derivatives of piperazine and imidazole have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, suggesting potential applications in cancer research and therapy (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N6O2S/c19-18(20,21)14-1-2-16(23-11-14)26-9-7-25(8-10-26)15-3-5-27(6-4-15)30(28,29)17-12-22-13-24-17/h1-2,11-13,15H,3-10H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPAJKSENDKKSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CN=CN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1S,2S)-2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B2364890.png)


![2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2364898.png)

![8-[(2Z)-2-butan-2-ylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2364901.png)


![Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-fluorophenyl)propanoate](/img/structure/B2364907.png)
![5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol](/img/structure/B2364908.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2364909.png)

![4-(tert-butyl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2364912.png)
![N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2364913.png)